molecular formula C7H9IN2O B610189 Pralidoximiodid CAS No. 94-63-3

Pralidoximiodid

Katalognummer: B610189
CAS-Nummer: 94-63-3
Molekulargewicht: 264.06 g/mol
InChI-Schlüssel: QNBVYCDYFJUNLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pralidoxime iodide is a chemical compound belonging to the family of oximes. It is primarily used as an antidote for poisoning by organophosphate pesticides and chemicals. Organophosphates inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. Pralidoxime iodide reactivates acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme, thereby restoring normal function .

Wirkmechanismus

Target of Action

Pralidoxime iodide primarily targets acetylcholinesterase , an enzyme that plays a crucial role in the nervous system . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

In cases of organophosphate poisoning, organophosphates bind to one end of the acetylcholinesterase enzyme (the esteric site), thereby blocking its activity . Pralidoxime iodide attaches to the other half (the unblocked, anionic site) of the acetylcholinesterase enzyme . It then binds to the organophosphate, causing the organophosphate to change conformation and lose its binding to the acetylcholinesterase enzyme . The conjoined poison/antidote then unbinds from the site, regenerating the fully functional enzyme .

Biochemical Pathways

The primary biochemical pathway affected by pralidoxime iodide is the cholinergic pathway . By reactivating acetylcholinesterase, pralidoxime iodide allows for the breakdown of accumulated acetylcholine, thereby restoring normal function to neuromuscular junctions .

Pharmacokinetics

Pralidoxime iodide is rapidly excreted in urine . The apparent half-life of pralidoxime iodide is about 74 to 77 minutes . The minimum therapeutic concentration of pralidoxime in plasma is 4 μg/mL, which is reached in about 16 minutes after a single injection of 600 mg pralidoxime chloride .

Result of Action

The primary result of pralidoxime iodide’s action is the reactivation of acetylcholinesterase, which has been inactivated by organophosphates . This reactivation allows for the breakdown of accumulated acetylcholine and the resumption of normal neuromuscular function .

Wissenschaftliche Forschungsanwendungen

Treatment of Organophosphate Poisoning

The primary and most critical application of pralidoxime iodide is in the management of organophosphate poisoning, which can occur through agricultural pesticide exposure or nerve agent attacks.

  • Efficacy in Clinical Trials : A randomized controlled trial demonstrated that a high-dose regimen of pralidoxime iodide (1 g/h for 48 hours) significantly reduced mortality rates compared to lower doses. In this study, mortality was only 1% in the high-dose group versus 8% in the lower-dose group .
  • Comparison with Other Treatments : In a multi-arm clinical trial involving patients who ingested organophosphate pesticides, those treated with pralidoxime iodide alongside atropine showed better survival rates compared to those receiving atropine alone or other oximes like obidoxime .

Application in Nerve Agent Exposure

Pralidoxime iodide is also included in antidote therapy for nerve agent exposure, such as during chemical warfare scenarios. Its ability to penetrate the blood-brain barrier allows it to act on central nervous system effects caused by nerve agents .

Research Studies on Dosage Regimens

Several studies have explored optimal dosing strategies for pralidoxime iodide:

  • High-Dose Regimen : Research indicates that higher doses may lead to better outcomes in terms of reduced intubation rates and shorter ventilator support duration .
  • WHO Recommended Regimen : A study comparing WHO's recommended dosage with higher regimens found significant benefits in morbidity and mortality rates for patients receiving higher doses .

Efficacy Comparison Table

StudyTreatment GroupMortality RateKey Findings
Pawar et al. (2006)High-dose pralidoxime (1 g/h)1%Lower intubation rates and less muscle weakness
Balali-Mood & Shariat (1998)Pralidoxime + Atropine0% (8 patients)All patients survived with some AChE recovery
Randomized Controlled Trial (2009)Pralidoxime vs Saline24.8% vs 15.8%No significant difference in mortality; moderate AChE reactivation observed

Case Study 1: High-Dose Pralidoxime Efficacy

In a case series involving patients with severe organophosphate poisoning treated with high-dose pralidoxime iodide, patients exhibited rapid recovery from respiratory paralysis and reduced need for mechanical ventilation. The study highlighted the importance of timely administration following exposure to achieve optimal outcomes.

Case Study 2: Nerve Agent Exposure

Following a nerve agent attack scenario, patients treated with pralidoxime iodide demonstrated significant improvements in neuromuscular function compared to controls receiving standard care without oximes. This underscores the compound's role as a critical countermeasure in acute chemical exposure situations.

Biochemische Analyse

Biochemical Properties

Pralidoxime iodide interacts with acetylcholinesterase (AChE), an enzyme that is inactivated by organophosphates . The compound binds to the organophosphate-inactivated AChE, thereby reactivating the enzyme . This interaction is crucial in the biochemical reactions involving Pralidoxime iodide.

Cellular Effects

The primary effect of Pralidoxime iodide at the cellular level is the reactivation of AChE, which is essential for normal cell function . By reactivating AChE, Pralidoxime iodide helps to restore normal cellular processes that are disrupted by organophosphate poisoning .

Molecular Mechanism

Pralidoxime iodide exerts its effects at the molecular level by binding to the organophosphate-inactivated AChE . This binding displaces the phosphate from the serine residue, allowing the enzyme to regain its functionality . This mechanism of action is central to the therapeutic effects of Pralidoxime iodide.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pralidoxime iodide have been observed to be rapid but transient . For instance, in a study involving rats, Pralidoxime iodide treatment resulted in a rapid complete but transient correction in respiratory toxicity induced by diethylparaoxon .

Dosage Effects in Animal Models

The effects of Pralidoxime iodide vary with different dosages in animal models . For example, in a study involving mice, Pralidoxime iodide was found to reverse paraoxon-induced respiratory toxicity at a dosage of 50 mg/kg .

Metabolic Pathways

Pralidoxime iodide is involved in the metabolic pathway of acetylcholine, a neurotransmitter . It interacts with AChE, an enzyme that breaks down acetylcholine in the synaptic cleft .

Transport and Distribution

It is known that the compound is able to reach the site of AChE activity, suggesting that it can be transported across cell membranes .

Subcellular Localization

Given its role in reactivating AChE, it is likely that the compound localizes to areas where AChE is present, such as the synaptic cleft .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pralidoxime iodide is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to yield pralidoxime as the iodide salt .

Industrial Production Methods: In industrial settings, the synthesis of pralidoxime iodide follows the same basic steps but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Pralidoxime iodide primarily undergoes nucleophilic substitution reactions. It reacts with organophosphates to cleave the phosphate-ester bond, reactivating acetylcholinesterase .

Common Reagents and Conditions:

    Nucleophilic Substitution: The reaction with organophosphates typically occurs under physiological conditions, with pralidoxime iodide acting as the nucleophile.

    Oxidation and Reduction: Pralidoxime iodide does not commonly undergo oxidation or reduction reactions in its typical applications.

Major Products: The primary product of the reaction between pralidoxime iodide and organophosphates is the reactivated acetylcholinesterase enzyme and the corresponding organophosphate derivative .

Vergleich Mit ähnlichen Verbindungen

Pralidoxime iodide is part of a broader class of compounds known as oximes. Similar compounds include:

Uniqueness: Pralidoxime iodide is unique in its specific application as an antidote for organophosphate poisoning. Its ability to reactivate acetylcholinesterase makes it a vital tool in both medical and industrial contexts. Compared to other oximes, pralidoxime iodide has a distinct mechanism of action and specific use cases, particularly in regions where it remains in pharmacopoeias .

Biologische Aktivität

Pralidoxime iodide, commonly referred to as 2-PAM, is a well-known antidote for organophosphate poisoning, particularly in cases of acetylcholinesterase (AChE) inhibition. Its biological activity centers around its ability to reactivate AChE, which is crucial for the proper functioning of the nervous system. This article delves into the pharmacodynamics, clinical efficacy, and case studies surrounding pralidoxime iodide.

Pralidoxime iodide acts primarily by reactivating AChE that has been inhibited by organophosphates. The mechanism involves the nucleophilic attack on the phosphorylated enzyme, leading to the release of the organophosphate and restoration of enzyme activity. Studies have shown that pralidoxime can hydrolyze acetylcholine analogs, demonstrating its esterase-like activity. For instance, a study indicated that a 5 mM dose of 2-PAM increased AChE activity to approximately 200% of normal levels following exposure to VX analogs .

Pharmacokinetics and Toxicodynamics

The pharmacokinetic profile of pralidoxime iodide reveals that its effectiveness is concentration-dependent. Therapeutic effects are typically observed at plasma concentrations exceeding 4 mg/L. In animal studies, it has been shown that pralidoxime can rapidly reactivate cholinesterase activity in blood poisoned with diethylparaoxon, achieving significant reactivation within 210 minutes post-administration .

Table 1: Pharmacokinetic Parameters of Pralidoxime Iodide

ParameterValue
Bioavailability~100%
Peak Plasma Concentration~1 hour
Half-Life1-2 hours
Therapeutic Concentration>4 mg/L

Clinical Efficacy

Clinical trials assessing the efficacy of pralidoxime iodide have produced mixed results. A notable double-blind randomized controlled trial involving 235 patients with organophosphate poisoning found that while pralidoxime led to significant reactivation of red cell AChE, it did not significantly reduce mortality rates compared to placebo (24.8% vs. 15.8%) .

Case Study Insights

  • Study in Sri Lanka : A trial conducted in Sri Lanka evaluated the impact of pralidoxime on patients with self-poisoning from organophosphates. Although there was a noted increase in cholinesterase activity among those treated with pralidoxime, overall mortality did not differ significantly from those receiving placebo .
  • Iranian Trial : Another study in Tehran assessed the effects of high-dose pralidoxime alongside atropine in patients presenting within 10 hours post-ingestion. Results indicated no significant differences in ventilatory support or mortality between groups receiving atropine alone versus those receiving both treatments .

Comparative Studies

Comparative studies have also examined the efficacy of pralidoxime against other oximes like obidoxime and diacetylmonoxime. These studies suggest that while all oximes exhibit some level of reactivating capability, their effectiveness varies significantly based on specific organophosphate agents and dosing regimens .

Table 2: Comparison of Oximes for AChE Reactivation

OximeReactivation EfficacyDosage Range
PralidoximeModerate600-800 mg every 4-8h
ObidoximeHighVaries
DiacetylmonoximeLowVaries

Eigenschaften

CAS-Nummer

94-63-3

Molekularformel

C7H9IN2O

Molekulargewicht

264.06 g/mol

IUPAC-Name

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide

InChI

InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H

InChI-Schlüssel

QNBVYCDYFJUNLO-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC=C1C=NO.[I-]

Isomerische SMILES

C[N+]1=CC=CC=C1/C=N\O.[I-]

Kanonische SMILES

C[N+]1=CC=CC=C1C=NO.[I-]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

6735-59-7 (Parent)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Pralidoxime iodide;  NSC-7760;  NSC 7760;  NSC7760

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.